molecular formula C23H22FN5O2 B2646924 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848746-67-8

3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2646924
CAS RN: 848746-67-8
M. Wt: 419.46
InChI Key: JWNUIEUTSXUNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule with the molecular formula C24H24FN5O2 . It is a member of the pyrazolo[3,4-d]pyrimidines family , which are known to possess a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 433.5 g/mol . It has a topological polar surface area of 61.7 Ų, indicating its polarity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The rotatable bond count is 3 .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research into purine and pyrimidine derivatives, such as the studies on hydrogen-bonded complexes and crystal structures, provides essential insights into the molecular architecture and interactions of these compounds. For instance, the study of a purine-pyrimidine hydrogen-bonded complex demonstrates the role of hydrogen bonding in stabilizing molecular structures and mimicking biological base pairing, relevant to DNA and RNA structures (Sobell, 1966). Another study on the crystal structure of pyrido[1,2-c]pyrimidine-1,3-diones reveals how intermolecular hydrogen bonds contribute to the formation of stable molecular assemblies, which is crucial for understanding drug-receptor interactions and designing new pharmaceuticals (Wolska & Herold, 2000).

Fluorescence and Imaging Applications

Compounds with fluorophenyl groups, as in the given chemical structure, are of interest in developing fluorescent probes and imaging agents. The synthesis of fluorodipyrrinones and their use as potential fluorescence and MRI imaging agents for exploring liver and biliary metabolism showcase the application of such molecules in biomedical imaging and diagnostics (Boiadjiev et al., 2006).

Supramolecular Chemistry and Drug Design

The investigation into the structural and spectral properties of pyrimidine and purine derivatives furthers our understanding of their role in supramolecular chemistry and potential drug design. Studies exploring the synthesis and properties of these compounds, including their ionization and methylation reactions, contribute to the development of new pharmaceuticals by elucidating how modifications affect biological activity and molecular stability (Rahat, Bergmann, & Tamir, 1974).

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities, development of efficient synthesis methods, and detailed structural analysis. Given the wide range of biological activities exhibited by pyrazolo[3,4-d]pyrimidines , this compound could be a potential candidate for drug development.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUIEUTSXUNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.